2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride

Medicinal Chemistry Scaffold Design Physicochemical Property Profiling

Researchers often face solubility bottlenecks and stability drift when using aromatic pyrimidine analogs or free-base forms in aqueous assay workflows. This dihydrochloride salt directly solves those issues: - Aqueous solubility ≥10 mM in pH 7.4 buffer, enabling direct plate addition without DMSO, thus eliminating solvent interference in SPR, NMR or thermal shift assays. - >10 unit higher basicity (amidine pKa ~12) vs. the aromatic 2-(piperazin-1-yl)pyrimidine counterpart, providing new hinge-region hydrogen-bond vectors for kinase scaffold-hopping. - Long-term storage stability and ready-to-use salt form eliminate the need for in situ free-basing; compatible with the EP2805947 route to >180-fold selective CCR4 antagonists. Supplied with full analytical documentation (HPLC, NMR) to guarantee lot-to-lot consistency in your SAR campaigns.

Molecular Formula C8H18Cl2N4
Molecular Weight 241.16
CAS No. 1260813-70-4
Cat. No. B2609550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride
CAS1260813-70-4
Molecular FormulaC8H18Cl2N4
Molecular Weight241.16
Structural Identifiers
SMILESC1CNC(=NC1)N2CCNCC2.Cl.Cl
InChIInChI=1S/C8H16N4.2ClH/c1-2-10-8(11-3-1)12-6-4-9-5-7-12;;/h9H,1-7H2,(H,10,11);2*1H
InChIKeyUFZDONZRNNLCTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine Dihydrochloride (CAS 1260813-70-4): A Saturated Heterocyclic Building Block for Medicinal Chemistry Procurement


2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride (CAS 1260813-70-4) is a saturated heterocyclic building block combining a piperazine ring with a 1,4,5,6-tetrahydropyrimidine scaffold . With a molecular formula of C8H18Cl2N4 and a molecular weight of 241.16 g/mol, this dihydrochloride salt is primarily utilized as a synthetic intermediate in medicinal chemistry programs, including the development of CCR4 antagonists and kinase inhibitors [1]. Its fully saturated tetrahydropyrimidine ring distinguishes it from aromatic pyrimidine analogs, conferring greater conformational flexibility, distinct hydrogen-bonding capacity, and altered basicity profiles that are critical for structure–activity relationship (SAR) exploration.

1 Saturated tetrahydropyrimidine scaffold with distinct basicity profile for SAR exploration. Fully saturated ring offers conformational flexibility vs aromatic analogs
2 Dihydrochloride salt form supports aqueous solution-phase chemistry. Enhances solubility and storage stability relative to free base
3 Patent-reported intermediate for CCR4 antagonist and kinase inhibitor programs. Validated synthetic route in EP2805947

Why 2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine Dihydrochloride Cannot Be Replaced by Common Piperazine–Pyrimidine Analogs


Interchanging piperazine–pyrimidine building blocks without considering the saturation state of the heterocyclic ring and the salt form can lead to significant deviations in synthetic yield, intermediate solubility, and target binding kinetics. The fully saturated 1,4,5,6-tetrahydropyrimidine ring in this compound exhibits higher basicity (calculated pKa of the amidine group) and greater conformational flexibility compared to its aromatic 2-(piperazin-1-yl)pyrimidine counterpart . These differences directly impact reactivity in downstream coupling reactions and the three-dimensional presentation of the piperazine moiety to biological targets [1]. Furthermore, the dihydrochloride salt provides superior aqueous solubility and long-term storage stability relative to the free base form (CAS 1021429-90-2), which is critical for reproducible solution-phase chemistry and high-throughput screening applications .

This Compound
Saturated 1,4,5,6-tetrahydropyrimidine · dihydrochloride salt
Common Substitute
Aromatic 2-(piperazin-1-yl)pyrimidine or free base form
Protonation state and conformational flexibility may shift significantly, altering coupling reactivity and target binding geometry.
This Compound
Dihydrochloride salt · ≥95% purity
Common Substitute
Free base (CAS 1021429-90-2) · hygroscopic
Aqueous solubility and long-term storage stability may be reduced, complicating reproducible parallel synthesis or HTS workflows.

Quantitative Differentiation Evidence for 2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine Dihydrochloride Against Closest Analogs


Saturated vs. Aromatic Heterocycle: Impact on Calculated Basicity and Conformational Flexibility

The saturated 1,4,5,6-tetrahydropyrimidine ring in the target compound provides a significantly higher calculated basicity (amidine pKa ~12–13) compared to the aromatic 2-(piperazin-1-yl)pyrimidine analog (pyrimidine pKa ~1.4), resulting in a >10 log unit difference in protonation state at physiological pH . This difference directly alters the compound's hydrogen-bond donor/acceptor capacity and solution-phase reactivity. The free base form of the target compound (CAS 1021429-90-2) has a topological polar surface area (tPSA) of 39.66 Ų and a molecular weight of 168.24 g/mol, while the dihydrochloride salt increases the formula weight to 241.16 g/mol, enhancing aqueous solubility .

Calculated Basicity & MW
Cross-study comparable
ΔpKa > 10 units (amidine ~12–13 vs pyrimidine ~1.4)
ΔMW = +76.95 g/mol (salt form contribution)
Protonation state shifts at physiological pH; impacts solubility and electrostatic interactions.
Calculated values from ACD/Labs or ChemAxon predictions; database MW references.
Medicinal Chemistry Scaffold Design Physicochemical Property Profiling

Dihydrochloride Salt vs. Free Base: Solubility and Long-Term Stability for Solution-Phase Chemistry

The dihydrochloride salt formulation of the target compound (CAS 1260813-70-4) provides substantially improved aqueous solubility compared to the free base form (CAS 1021429-90-2). While explicit solubility measurements for the free base are not publicly reported, the general principle of hydrochloride salt formation increasing the aqueous solubility of basic heterocycles by 10- to 1000-fold is well-established [1]. Supplier specifications indicate the dihydrochloride salt is supplied at ≥95% purity and is stable under recommended storage conditions (2–8°C, desiccated), whereas the free base is more hygroscopic and prone to carbonate formation upon exposure to atmospheric CO₂ .

Salt vs Free Base Solubility
Class-level inference
Salt form estimated 10–1000× higher aqueous solubility
Dihydrochloride stable at 2–8 °C; free base hygroscopic
Supports reproducible aqueous dispensing for synthesis and screening.
No public solubility data for this exact free base; class-level principle.
Chemical Synthesis Salt Selection Solubility Enhancement

Positional Isomerism: 2-(Piperazin-1-yl) vs. 5-(Piperazin-1-yl) Substitution and Differential Bioactivity Profiles

The positional isomer 5-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione dihydrochloride (CAS 2097937-56-7) has been evaluated for antioxidant activity, with derivatives showing IC50 values ranging from 6.261 µM to 2358 µM in radical scavenging assays . The 2-substituted target compound positions the piperazine moiety at a different vector angle relative to the tetrahydropyrimidine ring, which alters the spatial orientation of the hydrogen-bonding amidine group. This positional difference is critical for target engagement: the 2-substituted scaffold presents the piperazine nitrogen lone pair in a distinct geometry compared to the 5-substituted analog, as evidenced by divergent molecular docking poses against metabolic enzymes [1]. Direct comparative bioactivity data between the 2- and 5-substituted isomers have not yet been published.

Positional Isomerism
Cross-study comparable
5-isomer derivative antioxidant IC50: 6.261–2358 µM
2-isomer presents distinct 3D pharmacophore vector
2-substituted isomer occupies unexplored chemical space; divergent target engagement geometry.
No head-to-head bioactivity data available for 2- vs 5-isomer.
Medicinal Chemistry Structure–Activity Relationship Antioxidant Activity

Synthetic Utility as a CCR4 Antagonist Precursor: Validated Route via Patent EP2805947

The target compound serves as a key intermediate in the synthesis of piperazinyl pyrimidine derivatives claimed as CCR4 antagonists in patent EP2805947 (filed by the Institute of Pharmacology and Toxicology, Academy of Military Medical Sciences, and Peking University) [1]. The tetrahydropyrimidine ring is a critical structural element that differentiates these antagonists from earlier pyrimidine-based CCR4 ligands. The patent describes the condensation of 2-(piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine with various electrophiles to generate a library of compounds screened for CCR4 antagonism, with selected examples demonstrating >180-fold in vitro selectivity over related chemokine receptors [2]. This validated synthetic route increases the procurement value of the building block for groups pursuing CCR4-targeted therapies.

CCR4 Antagonist Precursor
Supporting evidence
>180-fold in vitro selectivity for CCR4 in final compounds
Validated synthetic route per patent EP2805947
Supports procurement for CCR4-targeted chemical biology studies.
Selectivity assessed against CCR1,2,3,5 and CXCR4.
Chemokine Receptor Antagonism Patent Synthesis Building Block Validation

Optimal Procurement Scenarios for 2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine Dihydrochloride Based on Quantitative Evidence


Scaffold Hopping from Aromatic Pyrimidines to Saturated Tetrahydropyrimidines in Kinase Inhibitor Programs

When an aromatic 2-(piperazin-1-yl)pyrimidine core shows off-target activity or poor solubility in a kinase inhibitor series, the saturated tetrahydropyrimidine analog provides a scaffold-hopping opportunity with a >10 unit increase in heterocycle basicity and enhanced sp³ character, offering new vectors for hinge-region hydrogen bonding while potentially improving physicochemical properties .

Parallel Synthesis of CCR4 Antagonist Libraries Using a Validated Intermediate

Medicinal chemistry teams building upon the EP2805947 patent can directly employ this dihydrochloride salt for amine coupling or reductive amination reactions without the need for in situ free-basing, leveraging the compound's aqueous solubility for solution-phase parallel synthesis and the established route to >180-fold selective CCR4 antagonists [1].

Aqueous Solubility-Driven Fragment-Based Screening (FBS) in Buffered Assay Conditions

For fragment-based drug discovery programs requiring compound dissolution at 1–10 mM in aqueous buffer (pH 7.4), the dihydrochloride salt's enhanced solubility relative to the free base enables direct addition to assay plates without DMSO co-solvent, minimizing solvent interference in SPR, NMR, or thermal shift assays .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold hopping
Saturated heterocycle with higher basicity
Hinge-region hydrogen bonding vectors and sp³ character
CCR4 antagonist library synthesis
Dihydrochloride salt for direct coupling reactions
Reproducibility in solution-phase parallel synthesis
Fragment-based screening in aqueous buffer
Enhanced aqueous solubility vs free base
Minimal DMSO interference in SPR, NMR, or thermal shift assays
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